4-(2,6-Dimethylmorpholin-4-yl)quinoline
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Overview
Description
4-(2,6-Dimethylmorpholin-4-yl)quinoline is a heterocyclic compound that features a quinoline core structure substituted with a 2,6-dimethylmorpholin-4-yl group. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with a quinoline derivative under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylmorpholin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Bases: K2CO3, NaH, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
4-(2,6-Dimethylmorpholin-4-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,6-Dimethylmorpholin-4-yl)quinoline include:
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline:
Quinoxaline derivatives: Exhibiting diverse pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 2,6-dimethylmorpholin-4-yl group makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
2,6-dimethyl-4-quinolin-4-ylmorpholine |
InChI |
InChI=1S/C15H18N2O/c1-11-9-17(10-12(2)18-11)15-7-8-16-14-6-4-3-5-13(14)15/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
UTDQYQMZFVUDMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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